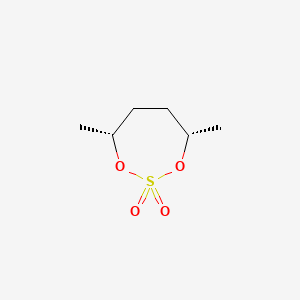
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride
Descripción general
Descripción
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is an ester derivative of 3-phenylisoserine, a non-proteinogenic amino acid, and is often used as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-phenylisoserine from commercially available starting materials such as benzaldehyde and glycine.
Esterification: The carboxylic acid group of 3-phenylisoserine is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Chiral Resolution: The racemic mixture of the ester is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Hydrochloride Formation: The resolved (2R,3S)-3-Phenylisoserine ethyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale esterification: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated chiral resolution: Employing high-throughput chiral chromatography systems.
Hydrochloride formation: Conducted in large reactors with precise control over temperature and pH to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.
Reduction: Formation of 3-phenylisoserinol derivatives.
Substitution: Formation of amide or thioester derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is utilized in various fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme-substrate interactions due to its chiral nature.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Industry: In the production of fine chemicals and as a precursor for more complex molecules.
Mecanismo De Acción
The compound exerts its effects primarily through its chiral centers, which interact with biological molecules in a stereospecific manner. This interaction can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule synthesized from this intermediate.
Comparación Con Compuestos Similares
(2R,3S)-3-Phenylserine: A closely related compound with similar structural features but different functional groups.
(2S,3R)-3-Phenylisoserine ethyl ester hydrochloride: The enantiomer of the compound , which may have different biological activities.
3-Phenylalanine derivatives: Compounds with a similar phenyl group but different side chains.
Uniqueness: (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules makes it particularly valuable in pharmaceutical research and development.
Propiedades
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H/t9-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONTZANCUQBRC-BAUSSPIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)

![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)


![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)


